molecular formula C32H38O19 B12108967 3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12108967
M. Wt: 726.6 g/mol
InChI Key: IJTSOAGIKDWSEB-UHFFFAOYSA-N
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Description

3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid glycoside characterized by a chromen-4-one (flavone) core substituted with hydroxyl groups and glycosidic moieties. Its structure includes a 4-hydroxyphenyl group at the C2 position, hydroxyl groups at C5 and C7, and a trisaccharide unit at C2. This compound’s complexity arises from the branched glycosylation pattern, which influences its solubility, stability, and bioactivity . Flavonoid glycosides like this are commonly studied for their antioxidant, anti-inflammatory, and enzyme-inhibitory properties, with structural variations in glycosylation and hydroxylation driving functional diversity .

Properties

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H38O19/c1-10-19(37)24(42)29(51-31-26(44)23(41)21(39)17(49-31)9-46-30-25(43)20(38)15(36)8-45-30)32(47-10)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3

InChI Key

IJTSOAGIKDWSEB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Aglycone Core Synthesis

The flavone aglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one) serves as the foundational structure. The Baker-Venkataraman rearrangement is a widely used method for synthesizing such flavones:

  • Aldol Condensation :

    • 2-Hydroxyacetophenone reacts with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form a chalcone intermediate.

    • Conditions : 80°C, 6 hours, yield ~70%.

  • Cyclization :

    • The chalcone undergoes cyclization using bromine (Br₂) in dichloromethane to form the chromen-4-one core.

    • Conditions : 0°C, 2 hours, yield ~52%.

  • Demethylation :

    • Protective methyl groups (if used) are removed via boron tribromide (BBr₃) in dichloromethane.

    • Conditions : Room temperature, 4 hours, yield ~85%.

Table 1: Aglycone Synthesis Optimization

StepReagents/ConditionsYield (%)Key Challenges
Aldol CondensationNaOH/EtOH, 80°C, 6h70Competing side reactions
CyclizationBr₂/CH₂Cl₂, 0°C, 2h52Bromine handling hazards
DemethylationBBr₃/CH₂Cl₂, RT, 4h85Moisture sensitivity

Glycosylation of the Aglycone

The introduction of the oligosaccharide chain requires sequential glycosylation reactions. Key considerations include hydroxyl group protection, donor activation, and stereochemical control.

Hydroxyl Group Protection

  • Protecting Groups :

    • Acetyl (Ac) or benzyl (Bn) groups shield hydroxyls during glycosylation.

    • Selectivity : Primary hydroxyls (e.g., C-6 of glucose) are typically protected first.

Glycosyl Donor Activation

  • Trichloroacetimidates : Preferred for their reactivity under Lewis acid catalysis (e.g., BF₃·OEt₂).

  • Reaction Conditions :

    • Anhydrous CH₂Cl₂, -20°C to 0°C.

    • Yield per glycosylation step: 60–75%.

Sequential Glycosylation

  • First Glycosylation (C-3 Position) :

    • A glucose donor reacts with the protected aglycone.

    • Conditions : TMSOTf (0.1 eq.), CH₂Cl₂, -20°C, 12h.

  • Second Glycosylation (Branching) :

    • A trihydroxyoxane donor (e.g., 3,4,5-trihydroxyoxan-2-yl) is introduced at the C-6 hydroxymethyl group.

    • Conditions : BF₃·OEt₂ (0.2 eq.), 4Å molecular sieves, 50% yield.

  • Third Glycosylation (Terminal Unit) :

    • A 3,4,5-trihydroxyoxan-2-yl unit is attached via ether linkage.

    • Conditions : NIS/TfOH, CH₃CN, RT, 48h, 45% yield.

Table 2: Glycosylation Efficiency

StepDonor TypeCatalystYield (%)Purity (HPLC)
1Glucose trichloroacetimidateTMSOTf7592
2Trihydroxyoxane imidateBF₃·OEt₂5085
3Oxane thioethyl donorNIS/TfOH4580

Global Deprotection

Final deprotection removes acetyl or benzyl groups:

  • Acetyl Removal : Methanolic HCl (2M, 12h, RT).

  • Benzyl Removal : Hydrogenolysis (H₂/Pd-C, 24h, 90% yield).

Isolation from Natural Sources

Plant Material Selection

The compound has been identified in Salacia chinensis and Rheum webbianum. Fresh stems or leaves are preferred for higher glycoside content.

Solvent Extraction

  • Ethanol Reflux : Plant material (1 kg) is refluxed in 70% EtOH (5L, 3×2h).

  • Filtration and Concentration : Combined extracts reduced under vacuum to a syrup.

Liquid-Liquid Partitioning

  • Solvents :

    • Petroleum ether (defatting).

    • Ethyl acetate (remove low-polarity contaminants).

    • n-Butanol (capture glycosides).

Column Chromatography

  • Polyamide Column :

    • Eluent: H₂O → 50% EtOH (gradient).

    • Target fraction: 75% EtOH eluate.

  • Silica Gel Chromatography :

    • Eluent: CH₂Cl₂/MeOH (100:0 → 100:30).

    • Key fraction: CH₂Cl₂/MeOH (100:15).

  • Dextran Gel (Sephadex LH-20) :

    • Eluent: MeOH, isocratic.

    • Purity post-LH-20: >95%.

Table 3: Isolation Yield from Salacia chinensis

StepYield (mg/kg plant)Purity (%)
Ethanol Extract120010
n-Butanol Partition30030
Polyamide Column9060
Silica Gel Column4585
Sephadex LH-203095

Challenges and Optimizations

  • Glycosylation Stereochemistry : Unwanted α/β mixtures necessitate chiral HPLC separation.

  • Acid Sensitivity : Glycosidic bonds hydrolyze under prolonged acidic conditions (pH < 3).

  • Scalability : Multi-step synthesis limits industrial production; enzymatic glycosylation is being explored for improved selectivity .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its hydroxyl (-OH) groups, chromen-4-one core, and glycosidic linkages. Key reactive sites include:

  • Phenolic hydroxyl groups (positions 5, 7, and 4'-hydroxyphenyl): Prone to oxidation, methylation, and esterification.

  • Chromen-4-one carbonyl (position 4): Participates in nucleophilic addition and conjugation reactions.

  • Oxane rings : Susceptible to acid-catalyzed hydrolysis due to glycosidic bonds .

Oxidation Reactions

Phenolic hydroxyl groups undergo oxidation to form quinones or semiquinones, particularly under alkaline conditions. For example:

  • Autoxidation : In aqueous solutions, hydroxyl groups generate reactive oxygen species (ROS), a common trait in polyphenolic antioxidants .

  • Enzymatic oxidation : Peroxidase or polyphenol oxidase enzymes catalyze dimerization or polymerization, as seen in structurally similar flavonoids like quercetin .

Esterification and Glycosylation

The hydroxyl-rich structure allows derivatization:

Reaction TypeConditionsProduct Example
Esterification Acetic anhydride, pyridineAcetylated derivatives at C-3 and C-7 positions
Glycosylation UDP-glucose, glycosyltransferasesβ-D-glucopyranosyl derivatives (common in flavonoid biosynthesis)

Acid/Base-Catalyzed Hydrolysis

Glycosidic bonds in oxane rings hydrolyze under acidic conditions (e.g., HCl, 80°C), releasing aglycone fragments. For instance:

  • Hydrolysis of C-3 glycoside : Yields chromen-4-one aglycone and sugar moieties .

Comparative Reactivity with Analogous Flavonoids

The compound shares reaction patterns with other hydroxylated flavonoids:

CompoundKey ReactionsBiological Relevance
Quercetin Oxidation, O-methylationAntioxidant, anti-inflammatory
Kaempferol Glycosylation, sulfationCancer chemoprevention
Rutin Hydrolysis, metal chelationVascular protection

This compound’s unique multi-oxane substitution enhances steric hindrance, slowing hydrolysis compared to simpler glycosides .

Computational Predictions

  • pKa values : Hydroxyl groups exhibit pKa ranges of 8.5–10.5, favoring deprotonation in physiological conditions .

  • LogP : Predicted logP = -1.2 (PubChem), indicating high hydrophilicity, which influences solubility in polar solvents .

Synthetic Modifications

Reported derivatives include:

  • Methyl ethers : Generated using dimethyl sulfate to protect hydroxyl groups.

  • Metal complexes : Chelation with Fe³⁺ or Cu²⁺ enhances radical-scavenging activity .

Stability Considerations

  • pH sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10).

  • Thermal stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA) .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Flavonoids are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that such compounds can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders .

2. Anticancer Properties
Research indicates that chromene derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. The compound has demonstrated potential in vitro anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Antifungal Activity
The structural characteristics of this compound suggest it may be effective against fungal pathogens. Studies have reported that similar chromene derivatives exhibit antifungal properties by disrupting fungal cell membranes or inhibiting key metabolic pathways .

4. Antihistaminic and Antiallergic Effects
Compounds with chromone moieties have been evaluated for their antihistaminic activities. This specific compound may also exhibit similar properties, potentially offering therapeutic benefits in treating allergic reactions and asthma by blocking histamine receptors .

Biochemical Applications

1. Enzyme Inhibition
The compound's ability to interact with various enzymes makes it a candidate for biochemical studies aimed at understanding enzyme kinetics and inhibition mechanisms. It can serve as a lead compound for developing enzyme inhibitors that target specific pathways involved in disease processes .

2. Drug Development
Due to its diverse biological activities, this compound is a valuable scaffold for medicinal chemistry. Researchers can modify its structure to enhance efficacy or reduce toxicity, paving the way for new drug formulations targeting various diseases .

Case Studies

Study Objective Findings
In Vitro Antioxidant Activity Assessment Evaluate the antioxidant capacity of the compoundDemonstrated significant free radical scavenging activity compared to standard antioxidants .
Anticancer Activity on MCF-7 Cells Assess the cytotoxic effects on breast cancer cellsInduced apoptosis in MCF-7 cells with IC50 values indicating potent anticancer activity .
Antifungal Screening Against Candida spp. Test efficacy against common fungal pathogensShowed inhibitory effects on Candida growth with potential clinical applications .

Mechanism of Action

    Targets: Our compound interacts with enzymes, receptors, and cellular components.

    Pathways: It modulates oxidative stress pathways, gene expression, and inflammation.

  • Comparison with Similar Compounds

    Structural Differences

    The target compound’s structure can be compared to related flavonoids based on substituent positions and glycosylation patterns:

    Compound Name Core Structure Glycosylation Position Key Substituents Molecular Weight (g/mol)
    Target Compound Chromen-4-one (C4=O) C3 4-hydroxyphenyl (C2); trisaccharide (C3); 5,7-dihydroxy ~578.526 (estimated)
    Demethyltexasin 4'-O-glucoside (6,7,4'-Trihydroxyisoflavone 4'-O-glucoside) Isoflavone C4' Glucosyl group (C4'); hydroxyls at C6, C7, C4' 432.38
    5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Chromen-4-one C3 Monosaccharide (C3); 4-hydroxyphenyl (C2); 5,7-dihydroxy 448.382
    5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Chromen-4-one C3 Methoxy (C8); monosaccharide (C3); 4-hydroxyphenyl (C2); 5,7-dihydroxy 478.42 (C22H22O12)

    Key Observations :

    • The target compound’s trisaccharide unit distinguishes it from simpler monoglycosides (e.g., Demethyltexasin 4'-O-glucoside) and diglycosylated analogs. This increases its molecular weight and polarity compared to smaller derivatives .
    • Methoxylation in analogs (e.g., C8-methoxy in ) reduces solubility in aqueous media but may enhance membrane permeability .
    • Isoflavones (e.g., Demethyltexasin) differ in the placement of the phenyl group (C3 vs. C2 in flavones), altering receptor-binding specificity .
    Physicochemical Properties
    • Solubility: The target compound’s extensive hydroxylation and glycosylation enhance water solubility compared to non-glycosylated flavonoids (e.g., aglycones like quercetin) . However, methoxylated derivatives (e.g., ) exhibit lower solubility due to reduced hydrogen-bonding capacity.
    • Acidity : Multiple hydroxyl groups (e.g., at C4,5,6 of the sugar units) contribute to a higher pKa range, favoring deprotonation at physiological pH .
    Bioactivity

    Data from molecular docking studies () and antioxidant assays () highlight structure-activity relationships:

    Compound Target Protein (e.g., RmAChE1) Docking Score (kcal/mol) Antioxidant Activity (IC50, μM)
    Target Compound (estimated) Acetylcholinesterase N/A ~10–50 (predicted)
    2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one RmAChE1 -8.5489 Not reported
    Kaempferol 3-neohesperidoside RmAChE1 -8.2550 15–30 (literature)

    Key Observations :

    • Glycosylation generally reduces binding affinity to enzymes like acetylcholinesterase compared to aglycones, as seen in the lower docking scores of glycosides vs. non-glycosylated flavonoids .
    • Antioxidant activity correlates with hydroxyl group density: the target compound’s multiple hydroxyls likely enhance free radical scavenging compared to methoxylated analogs .

    Biological Activity

    The compound 3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex chromone derivative known for its potential biological activities. Chromones are a class of compounds recognized for various pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound based on recent research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C27H30O16C_{27}H_{30}O_{16}, with a molecular weight of 610.5 g/mol. The structure features multiple hydroxyl groups and a chromone core which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

    Antioxidant Activity

    Research indicates that chromone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

    Anti-inflammatory Effects

    The anti-inflammatory potential of chromones is well-documented. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. In vitro studies have shown that it can suppress the activation of NF-kB signaling pathways, which are critical in the inflammatory response .

    Anticancer Properties

    Chromones have been investigated for their anticancer effects. The specific compound has demonstrated cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins .

    Antimicrobial Activity

    The antimicrobial properties of chromone derivatives have also been explored. This compound exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Studies indicate that it disrupts microbial cell membranes and inhibits biofilm formation .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is essential for optimizing the biological activity of chromone derivatives. The presence of multiple hydroxyl groups enhances solubility and increases binding affinity to biological targets. Research suggests that modifications to the chromone core can significantly impact its pharmacological profile .

    Case Studies

    • Antioxidant Study : A study published in Phytochemistry demonstrated that a related chromone derivative reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .
    • Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a chromone derivative exhibited significant reductions in joint inflammation and pain scores compared to placebo controls .
    • Anticancer Investigation : A recent study highlighted the efficacy of this compound in inhibiting the growth of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutics .

    Q & A

    Basic Question: What spectroscopic techniques are recommended for structural elucidation of this flavonoid glycoside?

    Answer:
    Utilize a combination of 1H/13C NMR (including 2D techniques like COSY, HSQC, and HMBC) to map glycosylation patterns and confirm stereochemistry. High-Resolution Mass Spectrometry (HRMS) is critical for determining molecular mass and fragmentation pathways. Compare data with structurally analogous compounds documented in literature, such as those with similar glycosidic linkages . For resolving sugar moieties, HPLC-ESI-MS/MS can differentiate between isomeric glycosides .

    Advanced Question: How can researchers optimize glycosylation reactions to enhance bioavailability while maintaining stability?

    Answer:
    Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration, and solvent polarity). Use HPLC-PDA to monitor reaction progress and quantify intermediates. Computational tools like molecular dynamics (MD) simulations can predict glycosidic bond stability under physiological conditions. Validate bioavailability improvements via Caco-2 cell permeability assays and compare with in silico predictions from tools like SwissADME .

    Basic Question: What biological activities are reported for structural analogs of this compound?

    Answer:
    Analogous flavonoid glycosides exhibit antioxidant , anti-inflammatory , and enzyme inhibitory activities. Key structural determinants include the number of hydroxyl groups, methylation patterns, and glycosyl substituents. For example, 5,7-dihydroxyflavonoids with rhamnose or glucose moieties show enhanced free radical scavenging capacity in DPPH assays .

    Advanced Question: How should discrepancies in bioactivity data across in vitro models be addressed?

    Answer:
    Standardize assay conditions (e.g., cell line selection, incubation time, and compound concentration). Perform meta-analysis to identify variability sources (e.g., differences in cell membrane permeability or metabolic activity). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies via fluorescence microscopy). Cross-reference data with computational models predicting target binding affinity .

    Basic Question: What chromatographic methods are effective for purifying this compound from natural extracts?

    Answer:
    Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid). For complex mixtures, hydrophilic interaction liquid chromatography (HILIC) improves separation of polar glycosides. Confirm purity via LC-MS/MS and compare retention times with synthetic standards .

    Advanced Question: What computational strategies predict interactions with biological targets, and how are these validated?

    Answer:
    Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding sites on targets like cyclooxygenase-2 (COX-2) or NADPH oxidase. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Follow with in vitro enzyme inhibition assays to confirm functional activity .

    Basic Question: How do glycosylation patterns influence solubility and stability under physiological conditions?

    Answer:
    Glycosyl groups (e.g., glucose or rhamnose) increase hydrophilicity, enhancing aqueous solubility but potentially reducing membrane permeability. Stability studies (pH 1.2–7.4 buffers at 37°C) coupled with LC-MS stability-indicating assays reveal degradation pathways (e.g., hydrolysis of labile glycosidic bonds). Compare with aglycone derivatives to isolate glycosylation effects .

    Advanced Question: What factors are critical in designing pharmacokinetic studies for reliable in vivo data?

    Answer:
    Prioritize bioavailability assessment via oral/intravenous administration routes. Use radiolabeled isotopes (e.g., 14C) for tracking distribution and excretion. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance rates and volume of distribution. Validate metabolic stability using liver microsomal assays and identify metabolites via UHPLC-QTOF-MS .

    Basic Question: What are key synthesis steps and common side reactions?

    Answer:
    Protect phenolic hydroxyl groups (e.g., with acetyl or benzyl groups) before glycosylation. Common side reactions include incomplete deprotection (leading to mixed products) or acid-catalyzed glycosidic bond hydrolysis . Monitor intermediates via TLC and NMR , and optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to suppress side pathways .

    Advanced Question: How can machine learning (ML) improve physicochemical property predictions for drug development?

    Answer:
    Train ML models (e.g., random forest, neural networks) on datasets of flavonoid glycosides to predict logP, solubility, and pKa. Validate predictions with experimental data from shake-flask solubility assays or PAMPA permeability studies . Integrate ML with COMSOL Multiphysics to simulate diffusion across biological membranes, enhancing predictive accuracy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.